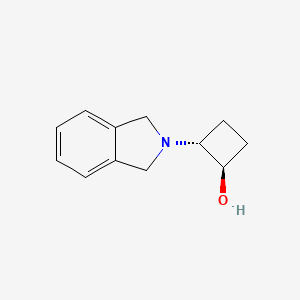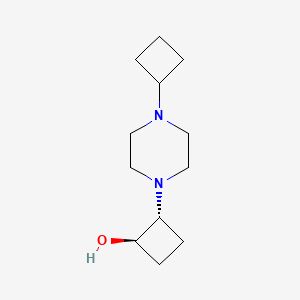![molecular formula C12H14N4S B1485559 1-[6-(Thiophen-2-yl)pyrimidin-4-yl]pyrrolidin-3-amine CAS No. 2098139-36-5](/img/structure/B1485559.png)
1-[6-(Thiophen-2-yl)pyrimidin-4-yl]pyrrolidin-3-amine
描述
1-[6-(Thiophen-2-yl)pyrimidin-4-yl]pyrrolidin-3-amine is a heterocyclic compound featuring a pyrimidinyl group substituted with a thiophenyl moiety and a pyrrolidinylamine group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene-2-carboxaldehyde and 4-chloropyrimidine as starting materials.
Reaction Steps:
Catalysts and Conditions: The reactions are often carried out using catalysts such as palladium or copper, and under conditions of elevated temperature and pressure to ensure high yields.
Industrial Production Methods:
Scale-Up: The synthesis is scalable for industrial production, with reactors designed to handle large volumes and ensure consistent quality.
Purification: Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Quality Control: Rigorous quality control measures are in place to ensure the compound meets industry standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, with reagents like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas are typical reducing agents.
Substitution: Alkyl halides, amines, and strong bases are used for substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Reduced amines and alcohols are typical reduction products.
Substitution Products: Various substituted pyrimidines and thiophenes are formed.
科学研究应用
Medicinal Chemistry: The compound is explored for its potential as a lead molecule in drug discovery, particularly in the development of antiviral, anticancer, and anti-inflammatory agents.
Material Science: Its unique structural properties make it suitable for use in the synthesis of advanced materials, such as organic semiconductors and photovoltaic devices.
Synthetic Organic Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical libraries.
作用机制
Molecular Targets: The compound interacts with various biological targets, including enzymes and receptors involved in disease pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Mechanistic Studies: Research is ongoing to elucidate the precise mechanisms by which the compound exerts its biological effects.
相似化合物的比较
Similar Compounds: Other thiophene derivatives, pyrimidinyl compounds, and pyrrolidinylamine derivatives are structurally related.
Uniqueness: 1-[6-(Thiophen-2-yl)pyrimidin-4-yl]pyrrolidin-3-amine stands out due to its specific substitution pattern and potential biological activity.
Comparative Studies: Comparative studies highlight its unique properties and potential advantages over similar compounds in terms of efficacy and safety.
属性
IUPAC Name |
1-(6-thiophen-2-ylpyrimidin-4-yl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c13-9-3-4-16(7-9)12-6-10(14-8-15-12)11-2-1-5-17-11/h1-2,5-6,8-9H,3-4,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEPJHBPRLTFAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=NC(=C2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Piperidin-2-yl)ethyl]pyridine dihydrochloride](/img/structure/B1485478.png)


![trans-2-{[2-(2-Hydroxyethoxy)ethyl]amino}cyclobutan-1-ol](/img/structure/B1485483.png)
![trans-2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B1485484.png)
![trans-2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485485.png)
![5-{[trans-2-Hydroxycyclobutyl]amino}-2-methylphenol](/img/structure/B1485486.png)

![trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol](/img/structure/B1485490.png)
![1-[(2-ethyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485491.png)

![1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol](/img/structure/B1485494.png)
![trans-2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485495.png)
![trans-2-[(4-Methoxy-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485499.png)
